molecular formula C27H37O3P B1604068 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl CAS No. 1000171-05-0

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Cat. No.: B1604068
CAS No.: 1000171-05-0
M. Wt: 440.6 g/mol
InChI Key: NTHFAYYJLKWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl (CAS 1000171-05-0) is a specialized biaryl phosphine compound supplied as a white to tan powder . It belongs to the category of Buchwald ligands, a class of compounds known for their critical role in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions . The ligand has a molecular formula of C27H37O3P and a molecular weight of 440.55 g/mol . Its structure is characterized by a biphenyl backbone with methoxy groups at the 2, 4, and 6 positions and a dicyclohexylphosphino group at the 2' position. The IUPAC name is dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for any human or veterinary applications.

Properties

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHFAYYJLKWDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635835
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000171-05-0
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route

The synthesis of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl primarily involves the nucleophilic substitution reaction of a suitably functionalized biphenyl precursor with dicyclohexylphosphine under inert atmosphere conditions to prevent oxidation of the phosphine moiety.

Key Steps:

  • Starting Material: 2,4,6-trimethoxybiphenyl
  • Phosphination: Reaction with dicyclohexylphosphine (a secondary phosphine) to introduce the phosphino group at the 2' position of the biphenyl.
  • Reaction Conditions:
    • Inert atmosphere (argon or nitrogen) to avoid phosphine oxidation.
    • Solvents: Tetrahydrofuran (THF) or toluene are commonly used due to their ability to dissolve both reactants and maintain anhydrous conditions.
    • Base Catalyst: Potassium tert-butoxide or similar strong bases are often employed to facilitate deprotonation and promote phosphination.
  • Temperature: Typically carried out at room temperature to moderate heating depending on scale and desired reaction rate.

Industrial Scale Production

On an industrial scale, the synthetic route remains fundamentally the same but is optimized for:

  • Higher Yield: By fine-tuning stoichiometry, temperature, and reaction time.
  • Purity: Use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.
  • Safety and Efficiency: Automated inert atmosphere control and solvent recycling.

Detailed Reaction Conditions and Analysis

Parameter Typical Laboratory Conditions Industrial Conditions
Starting Material 2,4,6-trimethoxybiphenyl Same
Phosphine Source Dicyclohexylphosphine Same
Base Catalyst Potassium tert-butoxide Same or stronger bases for scale-up
Solvent Tetrahydrofuran (THF), toluene Toluene or THF with solvent recycling
Atmosphere Argon or nitrogen (inert) Controlled inert atmosphere (continuous flow)
Temperature Room temperature to moderate heating (25–80°C) Optimized for yield and throughput
Reaction Time Several hours (3–12 h) Reduced by optimized flow conditions
Purification Column chromatography or recrystallization Industrial-scale chromatography or crystallization

Research Findings and Optimization

  • The presence of three methoxy groups on the biphenyl ring influences the electronic environment, enhancing the nucleophilicity of the phosphine and stabilizing the ligand in catalytic cycles.
  • Reaction under strictly anhydrous and oxygen-free conditions is critical to prevent the oxidation of the phosphine to phosphine oxide, which deactivates the ligand.
  • Use of potassium tert-butoxide as a base is effective in deprotonating dicyclohexylphosphine, facilitating its nucleophilic attack on the biphenyl precursor.
  • Solvent choice affects solubility and reaction kinetics; THF is preferred for its polarity and ability to dissolve both organic and inorganic components, while toluene is favored for industrial scalability due to its higher boiling point and ease of removal.
  • Continuous flow reactors in industrial synthesis provide better temperature control and minimize exposure to air, improving yield and reproducibility.

Comparative Notes on Similar Ligands

While this compound shares structural similarities with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl), the additional methoxy group at the 4-position in the trimethoxy derivative modifies its steric and electronic properties, potentially affecting its reactivity and selectivity in catalysis. The preparation methods are analogous but require careful control of substitution patterns on the biphenyl core before phosphination.

Summary Table of Preparation Method

Step Description Notes
Biphenyl Core Preparation Synthesis or procurement of 2,4,6-trimethoxybiphenyl May involve methylation of hydroxy biphenyl precursors
Phosphination Reaction Reaction of biphenyl core with dicyclohexylphosphine Inert atmosphere, base catalysis, THF/toluene solvent
Reaction Conditions Room temperature to moderate heating, 3–12 h Use of potassium tert-butoxide base
Purification Chromatography or crystallization Removal of impurities and unreacted materials
Scale-up Continuous flow reactors for industrial production Optimized for yield, purity, and safety

Chemical Reactions Analysis

Types of Reactions: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily involved in cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling
  • Heck Reaction
  • Sonogashira Coupling
  • Stille Coupling
  • Negishi Coupling
  • Buchwald-Hartwig Cross Coupling
  • Hiyama Coupling

Common Reagents and Conditions: These reactions typically involve palladium catalysts and are carried out under inert atmosphere conditions. Solvents such as THF, toluene, or dimethylformamide (DMF) are commonly used. Bases like potassium carbonate or cesium carbonate are often employed to facilitate the reactions .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

SPhos is primarily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. Its electron-rich nature enhances the reactivity of palladium complexes, making it an effective ligand for these transformations.

Reaction Type Description Key Findings
Suzuki Coupling Coupling of aryl halides with boronic acids.SPhos facilitates high yields and selectivity in the formation of biaryl compounds.
Heck Reaction Coupling of aryl halides with alkenes.Demonstrates excellent regioselectivity and functional group tolerance.
Sonogashira Reaction Coupling of aryl halides with terminal alkynes.Achieves high yields under mild conditions with various substrates.

Case Study: Suzuki Coupling of Aryl Halides

In a study by Buchwald et al., SPhos was employed in the Suzuki coupling of various aryl halides with boronic acids. The results showed that SPhos provided superior yields compared to other phosphine ligands, demonstrating its effectiveness in facilitating these reactions under mild conditions .

Pharmaceutical Applications

2.1 Synthesis of Drug Candidates

SPhos has been instrumental in the synthesis of several drug candidates, particularly those targeting metabolic diseases and cancer.

  • Thiadiazole Derivatives: Used in the preparation of thiadiazoles as DGAT1 inhibitors, which have potential applications in treating metabolic disorders .
  • Cancer Therapeutics: The ligand has been involved in synthesizing compounds that inhibit specific enzymes linked to cancer progression.

Case Study: Development of DGAT1 Inhibitors

Research conducted by MSE Supplies highlighted the utility of SPhos in synthesizing novel DGAT1 inhibitors. The study reported that these inhibitors showed promising results in preclinical models for metabolic diseases .

Material Science Applications

3.1 Polymerization Processes

SPhos is also utilized in polymerization processes where metal catalysts are employed to create advanced materials with specific properties.

  • Catalyst for Polymerization: SPhos has been shown to enhance the catalytic activity of metal complexes used in ring-opening polymerization (ROP) and other polymerization techniques.

Summary of Findings and Future Directions

The applications of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl extend across various fields including organic synthesis, pharmaceuticals, and material science. Its role as a ligand in palladium-catalyzed reactions highlights its versatility and effectiveness.

Future Research Directions

  • Exploration of new derivatives of SPhos to improve catalytic efficiency.
  • Investigating its application in asymmetric synthesis for producing chiral compounds.
  • Expanding its use in green chemistry initiatives to minimize environmental impact.

Mechanism of Action

The mechanism by which 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl exerts its effects is primarily through its role as a ligand in catalytic cycles. It coordinates with palladium to form a stable complex, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the palladium complex, making the catalytic process more efficient .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₆H₃₅O₃P.
  • Applications : Pd-catalyzed C–N and C–C bond formation, particularly in pharmaceutical synthesis .

Structural and Functional Comparison with Analogous Ligands

The ligand’s performance is influenced by substituent patterns on the biphenyl scaffold. Below is a comparative analysis with structurally related phosphine ligands:

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

  • CAS No.: 11049-55 ().
  • Molecular Formula : C₂₆H₃₅O₂P.
  • Key Differences :
    • Lacks the 4-methoxy group, reducing steric bulk and electron-donating capacity.
    • Lower thermal stability in Pd-catalyzed reactions compared to the trimethoxy analog .
  • Catalytic Performance : Effective for aryl chlorides but less active for sterically hindered substrates .

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • CAS No.: 564483-18-7 ().
  • Molecular Formula : C₃₃H₄₉P.
  • Key Differences :
    • Replaces methoxy groups with larger triisopropyl substituents, increasing steric bulk.
    • Superior for coupling hindered substrates (e.g., heteroaromatics) but requires higher catalyst loadings .
  • Applications : Widely used in C–O and C–S bond formations .

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • CAS No.: 787618-22-8 ().
  • Molecular Formula : C₃₂H₄₇O₂P.
  • Key Differences :
    • Isopropoxy groups provide intermediate steric demand between methoxy and triisopropyl groups.
    • Optimized for aryl bromides and chlorides at low Pd loadings (0.1–0.5 mol%) .

Comparative Data Table

Ligand CAS No. Substituents Molecular Weight Pd Loading (Typical) Optimal Substrates
2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl 255835-82-6 2,4,6-OMe; 2'-PCy₂ 434.5 g/mol 0.5–1.0 mol% Aryl chlorides, amines
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl 11049-55 2',6'-OMe; 2-PCy₂ 410.5 g/mol 1.0–2.0 mol% Aryl bromides
XPhos 564483-18-7 2',4',6'-i-Pr; 2-PCy₂ 476.7 g/mol 0.5–1.5 mol% Sterically hindered aryl halides
RuPhos 787618-22-8 2',6'-O-i-Pr; 2-PCy₂ 494.7 g/mol 0.1–0.5 mol% Aryl bromides, chlorides

Biological Activity

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is a phosphine ligand that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological targets.

Chemical Structure

The compound features a biphenyl core substituted with three methoxy groups and a dicyclohexylphosphino moiety. Its structural formula can be represented as follows:

C19H25O3P\text{C}_{19}\text{H}_{25}\text{O}_3\text{P}

The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. It interacts with metal ions to form complexes that can modulate various biochemical pathways. The phosphine group allows for strong coordination with transition metals, enhancing the efficacy of these complexes in biological systems.

Targeted Biological Pathways

Research indicates that this compound may influence several key biological pathways:

  • Tyrosine Kinase Inhibition : Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cell signaling and proliferation. This inhibition can lead to reduced growth in neoplastic cell lines.
  • Antioxidant Activity : The presence of methoxy groups is known to contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.
    Cell LineIC50 (µM)Reference
    HeLa15
    A54920
    MCF-718
  • Mechanistic Insights : Research has indicated that the compound's mechanism involves the disruption of cellular signaling pathways associated with cancer progression. For example, it may inhibit the phosphorylation of specific proteins involved in cell cycle regulation.
  • Animal Studies : Preliminary animal studies suggest that administering this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although detailed studies are still required to fully understand its metabolism and excretion pathways.

Q & A

Basic: What are the recommended synthesis and purification protocols for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the phosphino and aryl groups. Post-synthesis, purification is achieved via column chromatography under inert conditions to prevent oxidation. Purity is verified using gas chromatography (GC), with commercial batches achieving >98.0% purity . Storage recommendations include maintaining the compound in a cool, dark environment (<15°C) to preserve stability .

Basic: Which characterization techniques are critical for confirming the structural integrity of this ligand?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR to confirm phosphine coordination (δ ~10–20 ppm) and 1^{1}H/13^{13}C NMR for aryl/cyclohexyl group analysis.
  • X-ray Crystallography : Resolves steric bulk and bond angles, critical for understanding metal-ligand interactions.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 476.73 g/mol for C33_{33}H49_{49}P) .

Basic: How does this ligand enhance efficiency in cross-coupling reactions compared to traditional phosphine ligands?

The methoxy and cyclohexyl substituents provide steric bulk and electron-donating properties, stabilizing metal intermediates (e.g., Pd(0)) and accelerating oxidative addition/reductive elimination steps. For example, in Suzuki-Miyaura couplings, it improves turnover numbers (TONs) by reducing catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.